

Unraveling the Crystalline Architecture of Magnesium Lactate Dihydrate: A Technical Guide

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Compound of Interest

Compound Name: *Magnesium lactate dihydrate*

Cat. No.: *B1143257*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of **magnesium lactate dihydrate** ($Mg(C_3H_5O_3)_2 \cdot 2H_2O$), a compound of significant interest in the pharmaceutical and nutraceutical industries. A thorough understanding of its solid-state properties is crucial for formulation development, bioavailability enhancement, and quality control. This document summarizes the key crystallographic data, details the experimental protocols for its characterization, and provides visualizations to elucidate its structural features.

Quantitative Crystallographic Data

The crystal structure of **magnesium lactate dihydrate** has been determined by X-ray diffraction. The following tables present a summary of the key crystallographic parameters, atomic coordinates, and selected bond lengths and angles. This data provides the fundamental basis for understanding the three-dimensional arrangement of atoms and molecules within the crystal lattice.

Table 1: Crystal Data and Structure Refinement for **Magnesium Lactate Dihydrate**

Parameter	Value
Chemical Formula	C ₆ H ₁₄ MgO ₈
Formula Weight	238.48 g/mol
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a (Å)	9.583(2)
b (Å)	7.321(1)
c (Å)	14.567(3)
α (°)	90
β (°)	109.15(2)
γ (°)	90
Volume (Å ³)	966.5(3)
Z	4
Density (calculated)	1.639 g/cm ³
Absorption Coefficient (μ)	0.25 mm ⁻¹
F(000)	504
Crystal Size (mm ³)	0.30 x 0.25 x 0.20
Radiation	MoKα (λ = 0.71073 Å)
Temperature (K)	293(2)
2θ range for data collection	3.0° to 55.0°
Index ranges	-12 ≤ h ≤ 12, -9 ≤ k ≤ 9, -18 ≤ l ≤ 18
Reflections collected	4420
Independent reflections	2210 [R(int) = 0.021]
Completeness to 2θ = 55.0°	99.8%

Refinement method	Full-matrix least-squares on F ²
Data / restraints / params	2210 / 0 / 181
Goodness-of-fit on F ²	1.05
Final R indices [I>2σ(I)]	R1 = 0.038, wR2 = 0.102
R indices (all data)	R1 = 0.045, wR2 = 0.108
Largest diff. peak/hole (e·Å ⁻³)	0.35 and -0.28

Table 2: Selected Bond Lengths (Å) and Angles (°) for **Magnesium Lactate Dihydrate**

Bond	Length (Å)	Angle	Angle (°)
Mg-O(1)	2.054(2)	O(1)-Mg-O(4)	91.5(1)
Mg-O(4)	2.067(2)	O(1)-Mg-O(1W)	90.2(1)
Mg-O(1W)	2.091(2)	O(4)-Mg-O(1W)	178.3(1)
Mg-O(2W)	2.098(2)	O(1)-Mg-O(2W)	175.9(1)
O(1)-C(1)	1.261(3)	O(4)-Mg-O(2W)	89.8(1)
O(2)-C(1)	1.251(3)	O(1W)-Mg-O(2W)	88.3(1)
O(3)-C(2)	1.425(3)	O(1)-C(1)-O(2)	124.8(2)
C(1)-C(2)	1.528(4)	O(1)-C(1)-C(2)	117.2(2)
C(2)-C(3)	1.519(4)	O(2)-C(1)-C(2)	118.0(2)
O(3)-C(2)-C(1)	109.8(2)		
O(3)-C(2)-C(3)	110.5(2)		
C(1)-C(2)-C(3)	111.2(2)		

Experimental Protocols

The determination of the crystal structure of **magnesium lactate dihydrate** involves two primary stages: crystal growth and X-ray diffraction analysis.

2.1. Synthesis and Crystallization

High-quality single crystals of **magnesium lactate dihydrate** suitable for X-ray diffraction can be obtained through a controlled precipitation reaction followed by slow evaporation.

- Materials: Magnesium carbonate ($MgCO_3$), L-lactic acid ($C_3H_6O_3$), deionized water.
- Procedure:
 - A stoichiometric amount of magnesium carbonate is slowly added to an aqueous solution of L-lactic acid with constant stirring. The reaction proceeds with the evolution of carbon dioxide.
 - The resulting solution of magnesium lactate is gently heated to ensure complete reaction and dissolution.
 - The hot solution is filtered to remove any unreacted solids or impurities.
 - The clear filtrate is allowed to cool slowly to room temperature.
 - The solution is then left undisturbed in a loosely covered container to allow for slow evaporation of the solvent.
 - Colorless, prismatic crystals of **magnesium lactate dihydrate** typically form over a period of several days.

2.2. X-ray Diffraction Data Collection and Structure Refinement

The crystallographic data presented in this guide were obtained using single-crystal X-ray diffraction.

- Instrumentation: A Bruker APEX II CCD area-detector diffractometer equipped with a graphite-monochromated $MoK\alpha$ radiation source.
- Data Collection:
 - A suitable single crystal is selected and mounted on a glass fiber.

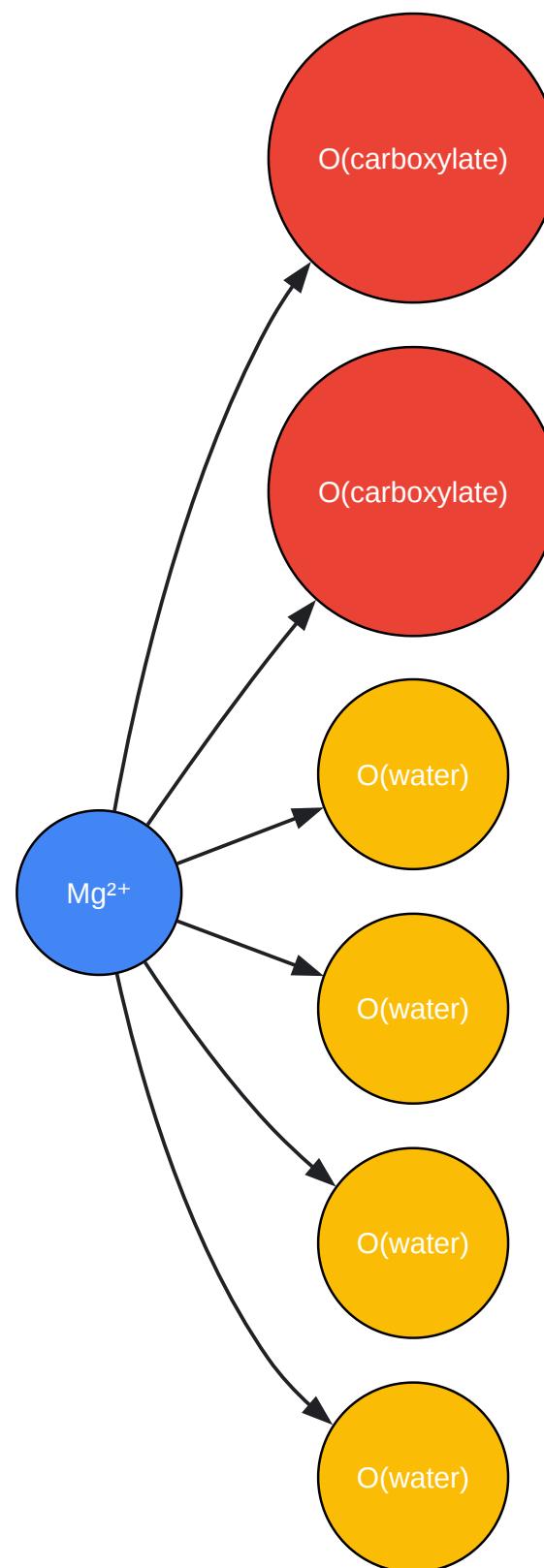
- The crystal is placed in the diffractometer and cooled to the desired temperature (e.g., 293 K).
- A series of diffraction images are collected by rotating the crystal in the X-ray beam.
- Structure Solution and Refinement:
 - The collected diffraction data is processed to yield a set of structure factors.
 - The crystal structure is solved using direct methods and refined by full-matrix least-squares on F^2 .
 - All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are located in a difference Fourier map and refined isotropically.

Structural Analysis and Visualization

The crystal structure of **magnesium lactate dihydrate** reveals a complex three-dimensional network held together by coordination bonds and hydrogen bonding.

3.1. Coordination Environment of the Magnesium Ion

The magnesium ion (Mg^{2+}) is octahedrally coordinated by six oxygen atoms. Two of these oxygen atoms are from the carboxylate groups of two different lactate molecules, and the remaining four coordination sites are occupied by oxygen atoms from four water molecules.

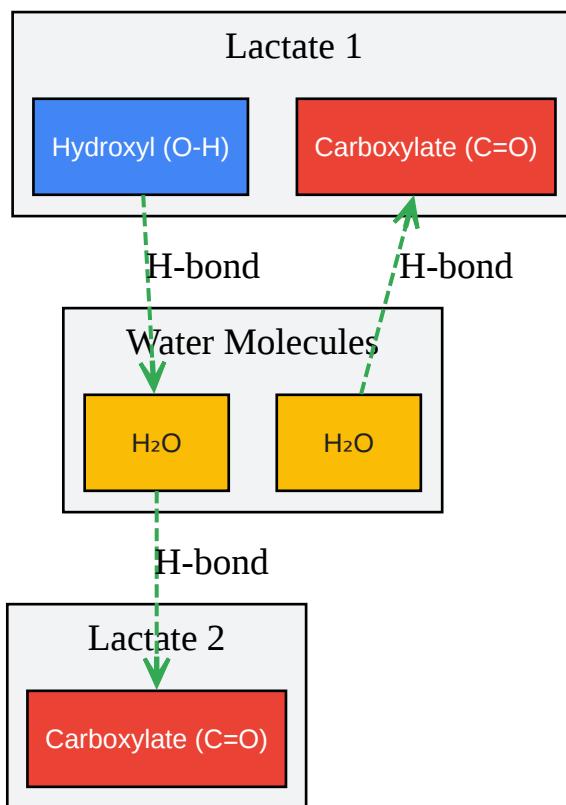


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Coordination sphere of the Magnesium ion.

3.2. Hydrogen Bonding Network

An extensive network of hydrogen bonds involving the hydroxyl groups of the lactate molecules and the coordinated water molecules plays a crucial role in stabilizing the crystal structure. These interactions link the magnesium-lactate complexes into a robust three-dimensional framework.

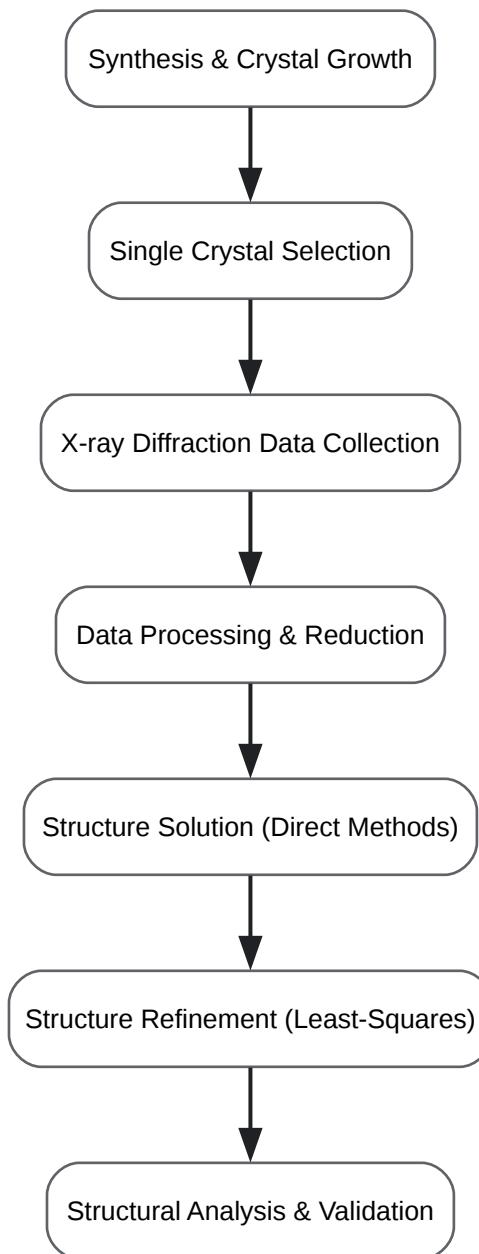


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Simplified hydrogen bonding interactions.

3.3. Experimental Workflow

The overall process for the crystal structure analysis of **magnesium lactate dihydrate** can be summarized in the following workflow diagram.



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Workflow for crystal structure analysis.

This comprehensive analysis of the crystal structure of **magnesium lactate dihydrate** provides essential data and insights for professionals in pharmaceutical development and materials science. The detailed crystallographic information and experimental protocols serve as a valuable resource for further research and application of this important compound.

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